molecular formula C11H17NO.ClH<br>C11H18ClNO B13723181 DL-Methylephedrine hydrochloride CAS No. 942-46-1

DL-Methylephedrine hydrochloride

Cat. No.: B13723181
CAS No.: 942-46-1
M. Wt: 215.72 g/mol
InChI Key: NTCYWJCEOILKNG-UHFFFAOYSA-N
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Description

DL-Methylephedrine hydrochloride is a sympathomimetic amine that is commonly used as an antitussive and decongestant. It appears in various over-the-counter cough and cold medications around the world. This compound is known for its ability to stimulate alpha and beta adrenergic receptors, providing relief from cough and congestion .

Chemical Reactions Analysis

DL-Methylephedrine hydrochloride undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form methylephedrine-N-oxide.

    Reduction: Reduction reactions are less common but can lead to the formation of simpler amines.

    Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

DL-Methylephedrine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of sympathomimetic amines.

    Biology: Researchers use it to study its effects on adrenergic receptors and its role in neurotransmitter release.

    Medicine: It is investigated for its potential therapeutic effects in treating respiratory conditions and its impact on the central nervous system.

    Industry: It is used in the formulation of over-the-counter medications for cough and cold relief

Mechanism of Action

DL-Methylephedrine hydrochloride exerts its effects by stimulating alpha and beta adrenergic receptors. This leads to bronchial smooth muscle relaxation, increased cardiac output, and vasoconstriction. The compound mimics the effects of catecholamines on the sympathetic nervous system, resulting in relief from symptoms like cough and nasal congestion .

Comparison with Similar Compounds

DL-Methylephedrine hydrochloride is similar to other ephedra alkaloids such as ephedrine and pseudoephedrine. it is less potent than norepinephrine itself. Unlike ephedrine, which is commonly used as a bronchodilator and in the treatment of hypotension, this compound is primarily used for its antitussive and decongestant properties .

Similar Compounds

  • Ephedrine
  • Pseudoephedrine
  • Norepinephrine

This compound stands out due to its specific use in over-the-counter medications for respiratory relief and its unique pharmacological profile .

Properties

IUPAC Name

2-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCYWJCEOILKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40916196
Record name 2-(Dimethylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40916196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942-46-1, 18760-80-0
Record name 2-(Dimethylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40916196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-(±)-α-[1-(dimethylamino)ethyl]benzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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